1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid 1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17515090
InChI: InChI=1S/C9H13NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17515090

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 1-cyano-3-propan-2-ylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C9H13NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12)
Standard InChI Key VWWXTECEJIILBO-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CC(C1)(C#N)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid centers on a four-membered cyclobutane ring, which imposes significant steric strain and influences the compound’s reactivity. Key structural features include:

  • Cyano group at C1: The electron-withdrawing cyano group enhances the electrophilicity of the adjacent carboxylic acid moiety, potentially facilitating nucleophilic reactions at the carboxylate site .

  • Isopropyl group at C3: The bulky isopropyl substituent introduces steric hindrance, which may impact both synthetic accessibility and intermolecular interactions .

  • Carboxylic acid at C1: The presence of a carboxylic acid group enables salt formation, hydrogen bonding, and participation in condensation reactions .

The molecular formula is inferred as C9_9H13_{13}NO2_2, based on analogs such as 1-cyano-3-propylcyclobutane-1-carboxylic acid (CAS 1493112-34-7) and 1-isopropylcyclobutane-1-carboxylic acid (CAS 610791-04-3) . Computational data from related compounds suggest a TPSA (Topological Polar Surface Area) of approximately 61.09 Ų and a logP (Partition Coefficient) of 1.79, indicative of moderate polarity and lipophilicity .

Synthetic Routes and Methodological Considerations

Precursor-Based Strategies

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for 1-cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid are unavailable, extrapolations from analogs yield the following estimates:

PropertyValue (Estimated)Comparative Data from Analogs
Molecular Weight167.21 g/mol125.13 g/mol (1-cyanocyclobutane-1-carboxylic acid)
Density1.15–1.25 g/cm³1.27 g/cm³ (1-cyanocyclobutane-1-carboxylic acid)
Boiling Point210–240°C324.3°C (1-cyanocyclobutane-1-carboxylic acid)
Melting Point60–80°C68–69°C (1-cyanocyclobutane-1-carboxylic acid)
LogP1.791.79 (1-cyano-3-propylcyclobutane-1-carboxylic acid)

Spectroscopic Features

  • IR Spectroscopy: Strong absorptions at ~2250 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (C=O stretch) .

  • NMR Spectroscopy: 1^1H NMR signals for the isopropyl group expected at δ 1.0–1.2 ppm (CH3_3) and δ 2.4–2.6 ppm (methine proton) .

Reactivity and Functional Applications

Chemical Transformations

  • Decarboxylation: Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation, yielding 1-cyano-3-(propan-2-yl)cyclobutane .

  • Nitrile Hydrolysis: Acidic or alkaline hydrolysis could convert the cyano group to a carboxylic acid or amide, though steric effects may slow reaction kinetics .

Comparative Analysis with Related Compounds

The table below highlights key differences between 1-cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid and its analogs:

CompoundCAS NumberMolecular FormulaKey Functional GroupsDensity (g/cm³)
1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid-C9_9H13_{13}NO2_2-CN, -COOH, -CH(CH3_3)2_21.15–1.25 (est.)
1-Cyanocyclobutane-1-carboxylic acid30491-91-9 C6_6H7_7NO2_2-CN, -COOH1.27
3-Methylcyclobutane-1-carboxylic acid57252-83-2 C6_6H10_{10}O2_2-CH3_3, -COOH1.105
1-Isopropylcyclobutane-1-carboxylic acid610791-04-3 C8_8H14_{14}O2_2-CH(CH3_3)2_2, -COOHN/A

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